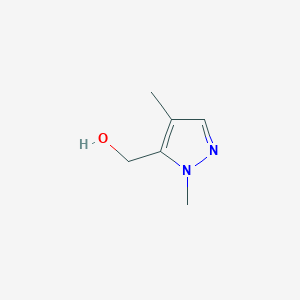

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol

描述

属性

IUPAC Name |

(2,4-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-7-8(2)6(5)4-9/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUBISSILXSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol molecular weight

An In-Depth Technical Guide to (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

Executive Summary

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a heterocyclic alcohol featuring a disubstituted pyrazole core. The pyrazole motif is a well-established "privileged structure" in medicinal chemistry, recognized for its metabolic stability and versatile binding capabilities. Consequently, this compound serves as a valuable and functionalized building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, discusses methods for its characterization, explores its applications in research, and details essential safety protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this specific synthetic intermediate.

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive compounds. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures and interact with a wide array of enzymatic targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1]

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol, specifically, offers a synthetically versatile handle—the primary alcohol—appended to a stable, methylated pyrazole core. The N-methylation prevents tautomerization and provides a fixed substitution pattern, which is crucial for predictable structure-activity relationship (SAR) studies in drug development. The C-methylation at the 4-position further tunes the electronic and steric profile of the molecule, making it a distinct intermediate for creating targeted molecular architectures.

Physicochemical and Chemical Properties

A precise understanding of the compound's properties is fundamental for its effective use in synthesis and research. The key identifiers and characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | (1,4-dimethyl-1H-pyrazol-5-yl)methanol | [2] |

| CAS Number | 1607024-78-1 | [2] |

| Molecular Formula | C6H10N2O | [2][3] |

| Molecular Weight | 126.159 g/mol | [2] |

| Monoisotopic Mass | 126.079315 Da | [3] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | |

| InChI Key | MFLUBISSILXSRS-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1=C(CO)N(C)N=C1 | [2] |

Synthesis and Purification

Retrosynthetic Analysis

A logical disconnection approach points to a substituted hydrazine and a functionalized dicarbonyl equivalent as the key precursors. The primary alcohol can be installed via reduction of a corresponding ester or aldehyde, which simplifies the pyrazole ring-forming reaction.

Caption: Retrosynthetic pathway for (1,4-Dimethyl-1H-pyrazol-5-yl)methanol.

Proposed Experimental Protocol

This protocol is a self-validating system, concluding with purification and recommending characterization to confirm product identity and purity.

Step 1: Pyrazole Ring Formation

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) and ethanol (5 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Add methylhydrazine (1.1 eq) dropwise while stirring. The addition should be slow to control the initial exotherm.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure to yield crude ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.

Step 2: Reduction of the Ester

-

Dissolve the crude ester from the previous step in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), in THF. Caution: LiAlH₄ reacts violently with water.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours, again monitoring by TLC.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

Step 3: Purification

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure (1,4-Dimethyl-1H-pyrazol-5-yl)methanol.

Purification Workflow

Caption: Post-synthesis workup and purification flowchart.

Spectroscopic Characterization

Analytical validation is critical to confirm the structure and purity of the synthesized compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are listed below.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 127.08659 |

| [M+Na]⁺ | 149.06853 |

| [M+K]⁺ | 165.04247 |

| [M-H]⁻ | 125.07204 |

| (Data predicted using CCSbase)[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Based on the known effects of substituents on the pyrazole ring, the following spectral signatures are expected.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~ 7.3-7.5 ppm (s, 1H): Aromatic proton on the pyrazole ring (C3-H).

-

δ ~ 4.6-4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ ~ 3.7-3.9 ppm (s, 3H): Methyl protons attached to the pyrazole nitrogen (N1-CH₃).

-

δ ~ 2.1-2.3 ppm (s, 3H): Methyl protons attached to the pyrazole carbon (C4-CH₃).

-

δ (variable) (br s, 1H): Hydroxyl proton (-OH).

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~ 145-150 ppm: Quaternary carbon at C5 (bearing the CH₂OH group).

-

δ ~ 135-140 ppm: Aromatic methine carbon at C3.

-

δ ~ 110-115 ppm: Quaternary carbon at C4 (bearing the methyl group).

-

δ ~ 55-60 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

δ ~ 35-40 ppm: Methyl carbon attached to nitrogen (N1-CH₃).

-

δ ~ 8-12 ppm: Methyl carbon attached to carbon (C4-CH₃).

Applications in Research and Drug Development

The primary value of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol lies in its role as a functionalized intermediate for building more complex molecular entities.

Role as a Versatile Synthetic Building Block

The primary alcohol group is a key functional handle that can be readily converted into other groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or transformed into an amine via a Mitsunobu reaction or reductive amination. This flexibility allows for its incorporation into a diverse range of target molecules.

Sources

- 1. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00166H [pubs.rsc.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - (1,4-dimethyl-1h-pyrazol-5-yl)methanol (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H NMR of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active molecules. A precise and unambiguous structural elucidation of this compound is paramount for its application in synthesis and as a building block for more complex molecules. Among the suite of analytical techniques available for structural characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and indispensable tool. This guide provides a detailed analysis of the ¹H NMR spectrum of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, offering insights into the chemical environment of each proton, predicted chemical shifts, and expected coupling patterns. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this important chemical entity.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, it is essential to first examine its molecular structure and identify the distinct proton environments.

Figure 2. Workflow for ¹H NMR analysis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a small vial. The choice of solvent is crucial as it should not have signals that overlap with the analyte's signals. [1] * Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [2] * Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and well-resolved peaks.

-

Set the appropriate acquisition parameters, including the number of scans (typically 16-32 for a sample of this concentration), spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

-

Perform phase correction to ensure that all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicity (splitting pattern) of each signal and measure the coupling constants (J-values) where applicable.

-

Conclusion

The ¹H NMR spectrum of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The analysis of chemical shifts, integration, and multiplicity provides a comprehensive and unambiguous method for the structural verification of this compound. This guide serves as a valuable resource for scientists engaged in the synthesis and application of pyrazole derivatives, enabling efficient and accurate spectral interpretation. The provided experimental protocol outlines a standardized procedure for obtaining high-quality ¹H NMR data, ensuring the reliability and reproducibility of the results.

References

Sources

Application Notes and Protocols for the Utilization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Within the realm of oncology and inflammatory diseases, pyrazole derivatives have been instrumental in the development of potent and selective kinase inhibitors.[1] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in these pathologies, making them high-value therapeutic targets. The pyrazole ring system is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors. The strategic placement of substituents on the pyrazole ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the application of a specific, highly functionalized building block, (1,4-Dimethyl-1H-pyrazol-5-yl)methanol , in the synthesis of kinase inhibitors. The 1,4-dimethyl substitution pattern, coupled with the reactive 5-methanol group, offers a unique vector for molecular elaboration, enabling the exploration of chemical space and the development of novel therapeutic agents targeting key oncogenic and inflammatory pathways.

Synthesis of the Key Building Block: (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

The synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a multi-step process that begins with the construction of the pyrazole core, followed by functional group manipulation. A common and efficient route involves the preparation of a pyrazole carboxylate ester, which is then reduced to the desired primary alcohol.

Part 1: Synthesis of Ethyl 1,4-Dimethyl-1H-pyrazole-5-carboxylate

The initial step is the formation of the pyrazole ring through a condensation reaction, followed by N-methylation. While various methods exist for pyrazole synthesis, a prevalent approach involves the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine.[2] Subsequent N-alkylation can be achieved using a suitable methylating agent.[3]

Protocol 1: Synthesis of Ethyl 1,4-Dimethyl-1H-pyrazole-5-carboxylate

-

Reaction Scheme:

-

Step A: Condensation of a suitable β-ketoester with methylhydrazine to form the N-methylated pyrazole ring.

-

Step B: C-methylation at the 4-position. (This can be a complex step, and often the starting materials are chosen to already contain the C4-methyl group).

-

Alternatively, a more direct route may involve a multi-component reaction or starting from a pre-functionalized pyrazole.

-

-

Materials:

-

Appropriate β-dicarbonyl precursor

-

Methylhydrazine

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, THF, acetonitrile)

-

Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

-

-

Procedure (General, based on related syntheses):

-

To a solution of the starting β-ketoester in a suitable solvent, add methylhydrazine and a catalytic amount of acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-methylated pyrazole ester.

-

For C-methylation at the 4-position (if not already present), a separate step involving deprotonation and reaction with a methylating agent would be required.

-

A more direct, though potentially lower-yielding approach, might involve a one-pot reaction with all components.

-

Part 2: Reduction to (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

The reduction of the carboxylate ester to the primary alcohol is a standard transformation, reliably achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Protocol 2: Reduction of Ethyl 1,4-Dimethyl-1H-pyrazole-5-carboxylate

-

Reaction Scheme:

-

Materials:

-

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution (for quenching)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding sodium sulfate decahydrate portion-wise at 0 °C until the gray suspension turns into a white, granular precipitate and the evolution of hydrogen gas ceases.

-

Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude (1,4-Dimethyl-1H-pyrazol-5-yl)methanol.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.

-

Application in Kinase Inhibitor Synthesis: A Representative Workflow

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a versatile intermediate. The hydroxyl group can be readily converted into a good leaving group (e.g., a halide or a sulfonate ester) for subsequent nucleophilic substitution, or it can be used in coupling reactions. A common strategy in kinase inhibitor synthesis is to link the pyrazole moiety to a core heterocyclic scaffold, often via a linker such as a piperazine ring.[5]

Workflow: Synthesis of a Pyrazole-Piperazine Kinase Inhibitor Scaffold

This workflow outlines a representative synthesis of a hypothetical kinase inhibitor where the (1,4-Dimethyl-1H-pyrazol-5-yl)methyl group is attached to a piperazine core.

Caption: Synthetic workflow for a pyrazole-piperazine kinase inhibitor.

Protocol 3: Synthesis of 1-((1,4-Dimethyl-1H-pyrazol-5-yl)methyl)-4-(core)-piperazine

-

Step 1: Conversion of Alcohol to Chloride

-

Dissolve (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate to yield the crude 1,4-Dimethyl-5-(chloromethyl)-1H-pyrazole, which can often be used in the next step without further purification.

-

-

Step 2: Nucleophilic Substitution with a Piperazine Core

-

Dissolve the piperazine-containing core scaffold (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in a polar aprotic solvent like DMF or acetonitrile.

-

Add the crude 1,4-Dimethyl-5-(chloromethyl)-1H-pyrazole (1.1 equivalents) to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by column chromatography or preparative HPLC to yield the target kinase inhibitor.

-

Targeted Signaling Pathways and Rationale

The pyrazole scaffold is a versatile hinge-binding motif found in inhibitors of a wide range of kinases. The specific kinase or kinase family targeted by an inhibitor derived from (1,4-Dimethyl-1H-pyrazol-5-yl)methanol will depend on the nature of the core scaffold to which it is attached. Two prominent cancer-related signaling pathways frequently targeted by pyrazole-based inhibitors are the Cyclin-Dependent Kinase (CDK) and Polo-Like Kinase (PLK) pathways.

CDK Signaling Pathway

CDKs are a family of serine/threonine kinases that are essential for the progression of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of cancer.[7] Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified CDK signaling pathway and point of inhibition.

PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is another key regulator of mitosis, involved in centrosome maturation, spindle formation, and cytokinesis.[8] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[9] PLK1 inhibitors can disrupt mitosis and lead to cancer cell death.

Caption: Simplified PLK1 signaling pathway during the cell cycle.

The 1,4-dimethyl substitution on the pyrazole ring serves multiple purposes. The N1-methyl group can enhance cell permeability and metabolic stability, and it can also orient the molecule within the ATP-binding pocket. The C4-methyl group can provide beneficial hydrophobic interactions with the kinase and can also influence the electronics of the pyrazole ring system, potentially modulating the strength of the hinge-binding interactions. The 5-methanol-derived linker allows for the attachment of larger chemical moieties that can extend into solvent-exposed regions of the kinase, providing opportunities to enhance selectivity and potency.

Data Summary: Representative Biological Activity

The biological activity of kinase inhibitors derived from (1,4-Dimethyl-1H-pyrazol-5-yl)methanol will be highly dependent on the final structure. The following table provides a representative summary of the kind of data that would be generated to characterize a novel inhibitor based on this scaffold.

| Kinase Target | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |

| CDK2/Cyclin A | 15 | HCT116 | 120 |

| CDK9/Cyclin T | 250 | HeLa | >1000 |

| PLK1 | 8 | A549 | 95 |

| VEGFR2 | >5000 | - | >10000 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would be determined experimentally for each synthesized compound.

Conclusion

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its functional handle allows for diverse chemical modifications. By incorporating this pyrazole moiety into larger molecular scaffolds, researchers can develop potent and selective inhibitors targeting key signaling pathways, such as the CDK and PLK pathways, which are implicated in cancer and other diseases. The protocols and workflows presented here provide a foundational guide for scientists and drug development professionals to utilize this promising intermediate in their research endeavors.

References

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Lithium Aluminum Hydride (LiAlH4)

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI.

- Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary.

- Polo-like kinase 1 (PLK1) signaling in cancer and beyond. PubMed.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Cyclin-dependent kinase. Wikipedia.

- Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube.

- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

- Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors. PubMed.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

- Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors. PMC.

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- PLK1. Wikipedia.

- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central.

- Pyrazole and its biological activity.

- Cell cycle regul

- The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? | Cancer Research. AACR Journals.

- Esters can be reduced to 1° alcohols using . Chemistry LibreTexts.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- Cell Cycle P

- CDK signaling via nonconventional CDK phosphoryl

- The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas .... Quora.

- Serine/threonine-protein kinase PLK1 - P53350. UniProt.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.

- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 8. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic O-Alkylation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol for Drug Discovery Scaffolds

Introduction: The Strategic Value of O-Alkylated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved pharmaceuticals.[1][2] These five-membered heterocyclic compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The functionalization of the pyrazole core is a key strategy in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various synthetic modifications, the O-alkylation of pyrazole- C-linked methanols, such as (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, to form ether linkages is of paramount importance.

This ether functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets. These modifications are crucial for optimizing lead compounds into viable drug candidates. This document provides a detailed guide to the O-alkylation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, offering insights into the reaction mechanisms, detailed experimental protocols, and the rationale behind procedural choices, tailored for researchers in drug development.

Mechanistic Underpinnings of O-Alkylation: The Williamson Ether Synthesis

The O-alkylation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol is most commonly and efficiently achieved through the Williamson ether synthesis.[5][6] This robust and versatile method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The process begins with the deprotonation of the hydroxyl group of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol by a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group), displacing the halide and forming the desired ether linkage in a single, concerted step.[5][7]

The choice of base is crucial and is dictated by the acidity of the alcohol. For primary alcohols like (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, a strong base such as sodium hydride (NaH) is often employed to ensure complete and irreversible deprotonation.[8] Alternatively, for more activated alcohols or when milder conditions are preferred, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective, often in a polar aprotic solvent like acetonitrile.[8]

The SN2 nature of the reaction dictates a preference for unhindered primary alkyl halides to minimize competing elimination reactions (E2), which can become significant with secondary and are the major pathway for tertiary alkyl halides.[9]

Caption: General mechanism of Williamson Ether Synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the O-alkylation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol using two common sets of conditions.

Protocol 1: O-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is suitable for a wide range of primary alkyl halides and generally provides high yields due to the irreversible deprotonation by the strong base.

Materials:

-

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30-50% EtOAc in hexanes).

-

Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure O-alkylated product.

Protocol 2: O-Alkylation using Potassium Carbonate in Acetonitrile

This protocol employs a weaker base and is often preferred for substrates that may be sensitive to harsher conditions. It is particularly effective with more reactive alkylating agents like benzyl and allyl halides.

Materials:

-

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol

-

Potassium carbonate (K2CO3), anhydrous

-

Anhydrous Acetonitrile (MeCN)

-

Alkyl halide (e.g., benzyl bromide, allyl bromide)

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile (approximately 0.1-0.2 M concentration).

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) to the suspension.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours. The optimal temperature will depend on the reactivity of the alkyl halide.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile or EtOAc.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in EtOAc and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for O-Alkylation.

Data Presentation: Comparison of O-Alkylation Methods

The choice of reaction conditions can significantly impact the yield and reaction time. The following table provides representative data for the O-alkylation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol with benzyl bromide under the two protocols described.

| Parameter | Protocol 1 (NaH/THF) | Protocol 2 (K2CO3/MeCN) |

| Alkylating Agent | Benzyl Bromide | Benzyl Bromide |

| Base | Sodium Hydride | Potassium Carbonate |

| Solvent | Tetrahydrofuran (THF) | Acetonitrile (MeCN) |

| Temperature | 0 °C to Room Temp. | 80 °C (Reflux) |

| Reaction Time | 4 hours | 12 hours |

| Typical Yield | 85-95% | 70-85% |

| Key Considerations | Requires inert atmosphere and careful handling of NaH. Generally faster and higher yielding. | Milder conditions, suitable for sensitive substrates. May require heat and longer reaction times. |

Conclusion and Best Practices

The O-alkylation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a valuable transformation for the synthesis of novel compounds for drug discovery. The Williamson ether synthesis provides a reliable and versatile method to achieve this.

-

For rapid and high-yielding synthesis with simple alkyl halides, Protocol 1 using NaH in THF is recommended. Strict adherence to anhydrous and inert conditions is paramount for success.

-

For substrates with base-sensitive functional groups or when using highly reactive alkylating agents, the milder conditions of Protocol 2 with K2CO3 in acetonitrile offer a practical alternative.

In all cases, vigilant monitoring of the reaction by TLC is essential for determining the optimal reaction time. Purification by column chromatography is typically required to obtain the final product with high purity suitable for further biological evaluation. These protocols serve as a robust starting point for researchers to develop novel O-alkylated pyrazole derivatives.

References

-

Zhuang, H., Hou, Q., et al. (2023). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry. Available at: [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

ResearchGate. (2015). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

MDPI. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. Available at: [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

-

CCS Chemistry. (2021). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]

-

ResearchGate. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis and Evaluation of Novel Se-alkylated pyrazoles and Their Cyclized Analogs as Potential Anticancer Agents. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

-

National Institutes of Health. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. francis-press.com [francis-press.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Application Notes & Protocols: Regioselective Halogenation of the Pyrazole Ring in (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

Abstract

Halogenated pyrazole scaffolds are pivotal building blocks in medicinal chemistry and drug development, frequently enhancing the pharmacological profile of active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive guide to the regioselective C3-halogenation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, a polysubstituted pyrazole of interest in synthetic programs. We delve into the mechanistic rationale governing the reaction's selectivity and present detailed, validated protocols for chlorination, bromination, and iodination using N-halosuccinimide reagents. These protocols are designed for robustness and scalability, offering researchers a reliable pathway to synthesize key halogenated intermediates for downstream applications.

Introduction: The Strategic Value of Pyrazole Halogenation

The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including Celecoxib, Sildenafil, and Rimonabant.[2][3] The introduction of a halogen atom onto the pyrazole ring is a critical synthetic strategy used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

The specific substrate, (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, presents a unique synthetic challenge. With positions C4 and C5 already substituted, the only available site for electrophilic aromatic substitution is the C3 position. Achieving clean, high-yield halogenation at this site without inducing side reactions, such as oxidation of the primary alcohol or benzylic-type halogenation of the C4-methyl group, is paramount. This guide provides the foundational theory and practical protocols to achieve this transformation efficiently.

Mechanistic Rationale and Regioselectivity

The halogenation of a pyrazole ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5][6] This process involves the attack of the electron-rich pyrazole ring on an electrophilic halogen species (X⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] A subsequent deprotonation step restores the ring's aromaticity, yielding the final halogenated product.

For (1,4-Dimethyl-1H-pyrazol-5-yl)methanol, the regioselectivity is decisively controlled by the existing substitution pattern:

-

Activating Groups: The N1-methyl and C4-methyl groups are both electron-donating (via induction and hyperconjugation, respectively). They increase the nucleophilicity of the pyrazole ring, making it more reactive towards electrophiles than unsubstituted pyrazole.

-

Directing Effects: In a typical pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the primary site of electrophilic attack.[5][8] However, in our substrate, this position is blocked by a methyl group.

-

Available Position: The only remaining unsubstituted carbon on the pyrazole ring is C3. The combined activating effects of the N1 and C4 methyl groups direct the electrophilic attack to this position. The C5-hydroxymethyl group has a minor, slightly deactivating inductive effect but does not override the strong directing influence of the other groups.

Therefore, electrophilic halogenation is predicted to occur exclusively at the C3 position.

Figure 1: Regioselectivity analysis for the halogenation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol.

Selection of Halogenating Agents

For the selective halogenation of electron-rich heterocycles, N-halosuccinimides (NXS) are the reagents of choice. They offer significant advantages in safety and handling over their gaseous or liquid elemental halogen counterparts (Cl₂, Br₂) and often provide higher yields and cleaner reaction profiles.[8]

| Halogenation | Reagent | Acronym | Key Advantages & Considerations |

| Chlorination | N-Chlorosuccinimide | NCS | Solid, easy-to-handle source of electrophilic chlorine.[9][10] Less hazardous than chlorine gas. Reactions are typically run in polar aprotic solvents like DMF or chlorinated solvents like DCM. |

| Bromination | N-Bromosuccinimide | NBS | The standard reagent for laboratory-scale bromination.[11][12] Safer and more selective than liquid bromine. Can also be a source of bromine radicals under UV light or with radical initiators, so conditions must be controlled to favor the electrophilic pathway. |

| Iodination | N-Iodosuccinimide | NIS | A mild and effective iodinating agent. Often used when I₂ is not reactive enough. Alternative methods include I₂ with an oxidizing agent like ceric ammonium nitrate (CAN) or in the presence of a base.[13][14] |

Detailed Experimental Protocols

This section outlines step-by-step procedures for the C3-halogenation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol.

Figure 2: General experimental workflow for N-halosuccinimide mediated pyrazole halogenation.

Protocol 4.1: C3-Chlorination using N-Chlorosuccinimide (NCS)

Materials and Reagents:

-

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)[9]

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (e.g., 1.40 g, 10.0 mmol).

-

Dissolve the substrate in anhydrous DMF (e.g., 40 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add N-Chlorosuccinimide (1.47 g, 11.0 mmol) in small portions over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a separatory funnel containing cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous Na₂S₂O₃ (2 x 40 mL) to quench any remaining NCS, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure (3-Chloro-1,4-dimethyl-1H-pyrazol-5-yl)methanol.

Protocol 4.2: C3-Bromination using N-Bromosuccinimide (NBS)

Materials and Reagents:

-

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)[11]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (e.g., 1.40 g, 10.0 mmol) in DCM (50 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add N-Bromosuccinimide (1.96 g, 11.0 mmol) portion-wise over 20 minutes.[15]

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Stir for an additional 2-4 hours, monitoring by TLC. The reaction is typically faster than chlorination.

-

Upon completion, dilute the reaction mixture with DCM (30 mL).

-

Wash the organic solution sequentially with saturated Na₂S₂O₃ (40 mL), saturated NaHCO₃ (40 mL), and brine (40 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude solid or oil by silica gel column chromatography (e.g., eluting with ethyl acetate/hexanes) to yield pure (3-Bromo-1,4-dimethyl-1H-pyrazol-5-yl)methanol.

Protocol 4.3: C3-Iodination using N-Iodosuccinimide (NIS)

Materials and Reagents:

-

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Charge a round-bottom flask, protected from light with aluminum foil, with (1,4-Dimethyl-1H-pyrazol-5-yl)methanol (e.g., 1.40 g, 10.0 mmol).

-

Add acetonitrile (40 mL) and stir to dissolve.

-

Add N-Iodosuccinimide (2.70 g, 12.0 mmol) in one portion.

-

Stir the reaction at room temperature for 6-12 hours. The reaction may require gentle heating (40-50 °C) if sluggish, but monitor carefully for decomposition.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.

-

Partition the residue between ethyl acetate (80 mL) and saturated aqueous Na₂S₂O₃ (50 mL). Stir until the organic layer is colorless.

-

Separate the layers and wash the organic phase with brine (40 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via silica gel column chromatography to obtain (3-Iodo-1,4-dimethyl-1H-pyrazol-5-yl)methanol.

Safety and Handling

-

N-halosuccinimides (NCS, NBS, NIS): These reagents are irritants and lachrymators. Handle them in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. They can be potent oxidizers.

-

Solvents: DMF is a reproductive toxin. Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic. Handle all solvents with appropriate personal protective equipment (PPE), including gloves and safety glasses, inside a fume hood.

-

General Precautions: Perform all reactions with appropriate engineering controls and PPE. Always quench reactions appropriately before disposal.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reagent. 2. Low reaction temperature or short reaction time. 3. Deactivated substrate due to impurities. | 1. Add a small additional portion (0.1 equiv) of NXS and monitor. 2. Increase reaction time or gently warm the mixture (e.g., to 40 °C), monitoring for side products. 3. Ensure starting material is pure before beginning. |

| Formation of Side Products | 1. Over-reaction or excessive heating. 2. Oxidation of the primary alcohol. 3. For NBS, radical bromination of the C4-methyl group. | 1. Maintain strict temperature control, especially during NXS addition. 2. Use the mildest conditions possible (0 °C to RT). Avoid high temperatures. 3. Ensure the reaction is run in the dark and without radical initiators. |

| Difficult Purification | 1. Succinimide byproduct co-elutes with the product. 2. Product is unstable on silica gel. | 1. Ensure the aqueous work-up (especially NaHCO₃ or other basic washes) is thorough to remove acidic succinimide. 2. Consider using neutral alumina for chromatography or trituration/recrystallization as an alternative purification method. |

Conclusion

The protocols detailed in this application note provide a reliable and regioselective method for the C3-halogenation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol. By leveraging the predictable reactivity of N-halosuccinimides and understanding the electronic and steric factors governing the SEAr mechanism, researchers can confidently synthesize chlorinated, brominated, and iodinated pyrazole intermediates. These halogenated building blocks serve as versatile handles for further synthetic elaboration, such as cross-coupling reactions, enabling rapid access to diverse libraries of compounds for drug discovery and materials science.

References

- Jadidi, K., et al. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.

- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

-

Uteuliyev, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.[Link]

-

TavTeva. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.[Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). organic-chemistry.org.[Link]

-

SlideShare. (2018). Pyrazole. slideshare.net.[Link]

-

ResearchGate. (2025). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. researchgate.net.[Link]

-

Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. masterorganicchemistry.com.[Link]

-

Pudovik, A. N., et al. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.[Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). organic-chemistry.org.[Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. frontiersin.org.[Link]

-

Zora, M., et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.[Link]

-

Organic Chemistry Portal. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. organic-chemistry.org.[Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. chem.libretexts.org.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. books.rsc.org [books.rsc.org]

The Pyrazole Click: A Guide to the Applications of Azido-Modified (1,4-Dimethyl-1H-pyrazol-5-yl)methanol in Bioconjugation and Drug Discovery

Introduction: The Privileged Pyrazole in Modern Chemistry

The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, owing to their diverse biological activities which include anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The unique electronic properties and metabolic stability of the pyrazole ring make it an attractive component in the design of novel therapeutics.[6] In parallel, the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the way molecules are connected, offering rapid, efficient, and bioorthogonal ligation strategies.[7][8][9][10]

This technical guide provides a comprehensive overview of the synthesis and application of a specialized pyrazole-based click chemistry reagent: 5-(azidomethyl)-1,4-dimethyl-1H-pyrazole . We will delve into detailed protocols for its synthesis from readily available starting materials and explore its utility in both CuAAC and SPAAC reactions. The unique feature of this reagent lies in the dual functionality of the pyrazole moiety: not only does it serve as a stable heterocyclic core for derivatization, but it can also act as a ligand to accelerate copper-catalyzed click reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of pyrazole chemistry in their bioconjugation and drug discovery endeavors.

Synthesis of 5-(Azidomethyl)-1,4-dimethyl-1H-pyrazole: A Detailed Protocol

The synthesis of the target azide is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of the azidomethyl functionality. The following protocol is a robust and reproducible method for obtaining high-purity 5-(azidomethyl)-1,4-dimethyl-1H-pyrazole.

Part 1: Synthesis of 3,5-Dimethylpyrazole

The synthesis of the pyrazole core is achieved through the condensation of acetylacetone with hydrazine hydrate.[11]

Materials and Reagents:

-

Acetylacetone

-

Hydrazine hydrate

-

Ethanol

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

-

Slowly add hydrazine hydrate (1.0 eq) to the stirred solution.

-

Reflux the reaction mixture for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield 3,5-dimethylpyrazole.

Part 2: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

This step involves the N-methylation of 3,5-dimethylpyrazole followed by formylation and reduction.

Materials and Reagents:

-

3,5-Dimethylpyrazole

-

Dimethyl sulfate

-

Sodium hydroxide

-

Vilsmeier reagent (POCl₃/DMF)

-

Sodium borohydride

-

Methanol

-

Dichloromethane

Protocol:

-

N-Methylation: Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent and treat with dimethyl sulfate (1.1 eq) in the presence of a base (e.g., NaOH) to yield 1,3,5-trimethylpyrazole.

-

Formylation: The Vilsmeier-Haack reaction is employed for the regioselective formylation at the C4 position.[13] To a solution of 1,3,5-trimethylpyrazole (1.0 eq) in DMF, slowly add POCl₃ (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction with ice-water and neutralize with a suitable base (e.g., NaHCO₃). Extract the product with dichloromethane.

-

Reduction: Dissolve the crude 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in methanol and add sodium borohydride (1.5 eq) portion-wise at 0 °C. Stir the reaction at room temperature until the aldehyde is completely reduced (monitored by TLC).

-

Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain pure (1,4-dimethyl-1H-pyrazol-5-yl)methanol.

Part 3: Synthesis of 5-(Azidomethyl)-1,4-dimethyl-1H-pyrazole

The final step involves the conversion of the hydroxyl group to an azide. This is a two-step process via a mesylate or halide intermediate to ensure a clean and efficient reaction. A direct conversion from the corresponding chloro-derivative using sodium azide in DMSO is a plausible and efficient method.[14]

Materials and Reagents:

-

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol

-

Thionyl chloride or Methanesulfonyl chloride

-

Triethylamine or Pyridine

-

Sodium azide

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane

Protocol:

-

Chlorination: To a solution of (1,4-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated solution of NaHCO₃ and extract the product with dichloromethane. The crude 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole can be used in the next step without further purification.

-

Azidation: Dissolve the crude 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole in DMF or DMSO and add sodium azide (1.5 eq). Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).

-

Purification: Cool the reaction mixture, add water, and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 5-(azidomethyl)-1,4-dimethyl-1H-pyrazole.

Visualization of the Synthetic Workflow

Caption: Synthetic route to 5-(azidomethyl)-1,4-dimethyl-1H-pyrazole.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[6] The pyrazole moiety in 5-(azidomethyl)-1,4-dimethyl-1H-pyrazole can act as a ligand, potentially accelerating the reaction by stabilizing the copper(I) catalyst.

General Protocol for CuAAC

Materials and Reagents:

-

5-(Azidomethyl)-1,4-dimethyl-1H-pyrazole

-

Alkyne-functionalized molecule (e.g., a peptide, protein, or small molecule)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)[8]

-

Solvent (e.g., water, t-BuOH/water, DMF)

Protocol:

-

Dissolve the alkyne-functionalized molecule (1.0 eq) and 5-(azidomethyl)-1,4-dimethyl-1H-pyrazole (1.1 eq) in the chosen solvent system.

-

Prepare a stock solution of CuSO₄·5H₂O and, if using, a copper-coordinating ligand like THPTA.

-

Add the CuSO₄ solution (0.1 eq) to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq).

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, the product can be purified by an appropriate method (e.g., precipitation, extraction, or chromatography).

Rationale for Experimental Choices in CuAAC

-

Catalyst System: The use of CuSO₄ with sodium ascorbate generates the active Cu(I) catalyst in situ. This is often more convenient and reliable than using air-sensitive Cu(I) salts directly.

-

Ligand: While the pyrazole moiety of the reactant can act as a ligand, for sensitive biological molecules, the addition of a ligand like THPTA is recommended. THPTA protects biomolecules from damage by reactive oxygen species that can be generated by the copper catalyst and also accelerates the reaction.[8]

-

Solvent: The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers are preferred. Co-solvents like t-BuOH or DMF can be used to improve the solubility of hydrophobic molecules.

Visualization of the CuAAC Workflow

Caption: General workflow for a CuAAC reaction.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems where the toxicity of copper is a concern.[10] The reaction relies on the use of a strained alkyne, such as a cyclooctyne derivative, which reacts rapidly with azides without the need for a catalyst.[14]

General Protocol for SPAAC

Materials and Reagents:

-

5-(Azidomethyl)-1,4-dimethyl-1H-pyrazole

-

Strained alkyne-functionalized molecule (e.g., dibenzocyclooctyne (DBCO) derivative)

-

Solvent (e.g., PBS buffer, cell culture media, organic solvents)

Protocol:

-

Dissolve the strained alkyne-functionalized molecule (1.0 eq) in the chosen solvent.

-

Add 5-(azidomethyl)-1,4-dimethyl-1H-pyrazole (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or 37 °C for biological applications.

-

The reaction is typically complete within 1-12 hours, depending on the specific strained alkyne used.

-

Monitor the reaction progress by LC-MS or fluorescence (if one of the components is fluorescently labeled).

-

The product can be used directly in biological experiments or purified by appropriate methods.

Rationale for Experimental Choices in SPAAC

-

Strained Alkyne: The choice of strained alkyne is critical as it dictates the reaction rate. DBCO derivatives are commonly used due to their high reactivity and stability.

-

Solvent: SPAAC is compatible with a wide range of solvents, including aqueous buffers and cell culture media, making it ideal for bioconjugation in complex biological environments.

-

Temperature: The reaction proceeds efficiently at physiological temperatures (37 °C), which is a major advantage for live-cell labeling experiments.

Visualization of the SPAAC Workflow

Caption: General workflow for a SPAAC reaction.

Quantitative Data Summary

| Reaction Type | Catalyst | Ligand | Temperature | Typical Reaction Time | Key Advantages |

| CuAAC | Cu(I) (from CuSO₄ + NaAsc) | Pyrazole moiety (intrinsic), THPTA (optional) | Room Temperature | 1-4 hours | High reaction rates, versatile for a wide range of substrates. |

| SPAAC | None | None | Room Temperature or 37 °C | 1-12 hours | Copper-free, bioorthogonal, suitable for live-cell applications. |

Conclusion and Future Perspectives

5-(Azidomethyl)-1,4-dimethyl-1H-pyrazole is a versatile and valuable reagent for click chemistry applications. Its straightforward synthesis and the dual functionality of the pyrazole moiety make it an attractive tool for researchers in bioconjugation and drug discovery. The ability of the pyrazole to potentially act as a ligand in CuAAC reactions warrants further investigation to quantify its accelerating effect. Furthermore, the incorporation of this "privileged scaffold" into bioconjugates and drug candidates via click chemistry opens up new avenues for the development of novel therapeutics with enhanced properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting pyrazole-based click chemistry reagent.

References

- Bulanov, E., et al. (2020). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 65(9), 879-892.

- Chavan, V. D., & Gacche, R. N. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(96), 53763-53768.

- Dabholkar, V. V., & Ansari, F. Y. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.

- El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Egyptian Journal of Chemistry, 63(1), 33-42.

- Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(13), 1571-1596.

- Google Patents. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. CN112574111A.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Jewett, J. C., & Bertozzi, C. R. (2010). Strain-promoted azide-alkyne cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 11(14), 1964-1967.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Li, Z., et al. (2013). A Concise Review on the Synthesis of Pyrazole Heterocycles. J. Heterocyclic Chem., 50(S1), E1-E11.

- Nag, M., et al. (2007). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 65.

- Organic Syntheses. (2010). Pyrazoles from Hydrazones and β-Nitrostyrenes. 87, 26.

- Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(4), 724-727.

- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.

- Rodionov, V. O., et al. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report.

- Sangani, C. B., et al. (2012). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 55(17), 7586-7601.

- Sharpless, K. B., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[11][12]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

- Wang, Q., et al. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.

- Wu, P., & Fokin, V. V. (2007).

- Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and azides. Journal of the American Chemical Society, 127(46), 15998-15999.

- Zhou, Z., & Fahrni, C. J. (2004). A fluorogenic probe for the copper(I)-catalyzed azide-alkyne ligation reaction: a new tool for real-time monitoring of click chemistry. Journal of the American Chemical Society, 126(29), 8862-8863.

- Zora, M., et al. (2011). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3333.

- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.

- Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022).

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 184.

- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 493-503.

- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

- Ning, X., et al. (2010). Strain-promoted alkyne-azide cycloaddition for rapid labeling of biomolecules.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jenabioscience.com [jenabioscience.com]

- 7. tsijournals.com [tsijournals.com]

- 8. rsc.org [rsc.org]

- 9. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 10. researchgate.net [researchgate.net]

- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Functionalization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

Welcome to the technical support center for the functionalization of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and minimize the formation of unwanted byproducts.

Introduction to the Reactivity of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a valuable synthon possessing two primary sites for functionalization: the primary hydroxyl group at the 5-position and the C3 position of the pyrazole ring. The N1- and N2-positions of the pyrazole are blocked by methyl groups, which simplifies the reactivity profile by preventing N-alkylation, a common reaction in N-unsubstituted pyrazoles.[1][2][3] However, the electronic nature of the dimethylated pyrazole ring can still influence the reactivity of the hydroxymethyl group and the C3-H bond.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.